
TFPI hydrochloride
Descripción general
Descripción
Tissue Factor Pathway Inhibitor (TFPI) is a multidomain anticoagulant protein that regulates the extrinsic coagulation pathway by inhibiting the tissue factor–factor VIIa (TF-FVIIa) complex and factor Xa (FXa) . TFPI exists in multiple isoforms, with the full-length form (TFPIα) being the most studied. Hydrochloride salts are commonly used in pharmaceuticals to improve stability and dissolution (e.g., Tipiracil hydrochloride, a distinct compound, utilizes this formulation) .
Mecanismo De Acción
Tissue Factor Pathway Inhibitor Hydrochloride (TFPI Hydrochloride)
primarily targets two coagulation proteases, tissue factor-factor VIIa (TF-FVIIa) and factor Xa (FXa) . These targets play a crucial role in the initiation of blood coagulation .
hnNOS-IN-3
, on the other hand, is a selective inhibitor of neuronal nitric oxide synthase (nNOS), with a Ki of 0.32 μM . The nNOS binding of hnNOS-IN-3 is competitive with L-arginine .
Mode of Action
This compound impedes the early stages of the blood coagulation cascade through high-affinity inhibition of TF-FVIIa and FXa . It forms a complex with factor VIIa/TF via the first Kunitz-type inhibitor domain and with factor Xa via the second Kunitz-type inhibitor domain .
hnNOS-IN-3 inhibits nNOS by competing with L-arginine . This results in the reduction of nitric oxide production, which is a critical signaling molecule in the cardiovascular, neuronal, and immune systems .
Biochemical Pathways
This compound affects the blood coagulation cascade. Following vascular injury, tissue factor (TF) is exposed to the blood and tightly binds the circulating serine protease FVIIa . The TF-FVIIa complex initiates the blood coagulation cascade by activating factor X (FX) and factor IX (FIX) . This compound inhibits these processes, thereby controlling the coagulation cascade .
hnNOS-IN-3, by inhibiting nNOS, affects the nitric oxide pathway. Nitric oxide is a critical signaling molecule in various physiological processes, including neurotransmission, vasodilation, and immune response .
Pharmacokinetics
It is known that the development of nnos inhibitors like hnnos-in-3 is often hindered by poor pharmacokinetics .
Result of Action
This compound’s action results in the modulation of the severity of a wide variety of bleeding and clotting disorders . By inhibiting the initiation of blood coagulation, it can prevent excessive clotting or bleeding .
hnNOS-IN-3’s action leads to the reduction of nitric oxide production . This can have various effects depending on the context, as nitric oxide plays a role in many physiological processes .
Análisis Bioquímico
Biochemical Properties
TFPI hydrochloride interacts with various enzymes, proteins, and other biomolecules. It forms a complex with factor VIIa/TF and factor Xa, inhibiting the TF-initiated blood coagulation cascade reactions . The third Kunitz-type inhibitor domain of this compound plays an important role in its functions, although it does not have the ability to inhibit protease .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits proteases in the blood coagulation cascade that lead to the production of thrombin, including prothrombinase (factor Xa [FXa]/FVa), the catalytic complex that directly generates thrombin . Thus, this compound and FV are directly linked in regulating the procoagulant response .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It forms a complex with factor VIIa/TF and factor Xa, inhibiting the TF-initiated blood coagulation cascade reactions . This inhibition is a result of the formation of a quaternary Xa/LACI/VIIa/TF complex .
Metabolic Pathways
This compound is involved in the blood coagulation cascade, a metabolic pathway. It interacts with enzymes such as factor VIIa/TF and factor Xa .
Subcellular Localization
A possible secretion of the protein was predicted based on N-terminal signal sequence (signal peptide) predictions and transmembrane region predictions .
Actividad Biológica
Tissue Factor Pathway Inhibitor (TFPI) is a critical anticoagulant protein primarily produced by endothelial cells and megakaryocytes. It plays a significant role in regulating blood coagulation by inhibiting the tissue factor (TF)-factor VIIa complex and factor Xa (FXa), thereby preventing excessive clot formation. TFPI exists in multiple isoforms, with TFPIα and TFPIβ being the most studied. This article delves into the biological activity of TFPI hydrochloride, highlighting its mechanisms, effects on erythropoiesis, and implications in various medical conditions.
TFPI exerts its anticoagulant effects through several mechanisms:
- Inhibition of Coagulation Pathways : TFPI inhibits the initiation of coagulation by binding to the TF-FVIIa complex and FXa. The Kunitz domains (K1 and K2) of TFPI are crucial for these interactions. TFPIα is particularly effective at inhibiting early forms of the prothrombinase complex, which is essential for thrombin generation .
- Cellular Localization : Different isoforms of TFPI localize to specific cell surfaces, enhancing their inhibitory activities. For instance, TFPIβ is anchored to endothelial cells via a glycosylphosphatidylinositol (GPI) anchor, which significantly boosts its anticoagulant function .
- Regulation by Other Proteins : The activity of TFPI is modulated by various factors, including polyphosphates released from activated platelets, which enhance its anticoagulant properties and prolong its half-life in circulation .
Erythropoiesis
Recent studies have elucidated the role of TFPI in erythropoiesis (the production of red blood cells). Research indicates that TFPI is involved in heme biosynthesis, a critical component in hemoglobin formation. In experiments involving TFPI knockdown, researchers observed a significant reduction in red blood cell counts, hemoglobin levels, and hematocrit values in peripheral blood .
- Table 1: Effects of TFPI on Erythropoiesis
Parameter | Control (Normal) | TFPI Knockdown | rTFPI Treatment |
---|---|---|---|
RBC Count | Increased | Decreased | Increased |
Hemoglobin (g/dL) | Normal | Reduced | Elevated |
Hematocrit (%) | Normal | Decreased | Elevated |
These findings suggest that TFPI not only functions as an anticoagulant but also plays a vital role in maintaining normal erythropoiesis under both steady-state and stress conditions.
Clinical Implications
TFPI's role extends beyond coagulation regulation; it has implications in various clinical scenarios:
- Hemophilia : In hemophilic patients, the inhibition of thrombin generation due to elevated levels of TFPI can lead to bleeding complications. Studies have shown that targeting TFPI may provide therapeutic avenues for managing bleeding disorders .
- Trauma Patients : A prospective study evaluated the anticoagulant activity of TFPI in trauma patients with deep vein thrombosis (DVT). The results indicated that measuring TFPI levels could help assess coagulation status and guide treatment strategies .
Research Findings
Numerous studies have highlighted the diverse biological activities associated with TFPI:
- Anticoagulation : The primary function of TFPI is to inhibit coagulation pathways, particularly during vascular injury or inflammation .
- Macrophage Activity : Recent research has shown that TFPI influences macrophage-mediated erythropoiesis by regulating heme production. In models where rTFPI was administered, there was an increase in red blood cell production and terminal differentiation within bone marrow and spleen tissues .
- Platelet Interaction : Approximately 10% of circulating TFPI is found within quiescent platelets. This interaction suggests a potential mechanism through which platelet activation can modulate coagulation responses during injury .
Aplicaciones Científicas De Investigación
Coagulation Regulation
TFPI is essential for controlling the initiation phase of coagulation. Its primary function is to inhibit FXa and the TF-FVIIa complex, which are critical for thrombin generation. Research has demonstrated that TFPI's anticoagulant activity is vital in conditions such as hemophilia, where it helps maintain hemostasis .
Cancer Research
Recent studies have identified TFPI-2 as a potential tumor suppressor involved in breast cancer growth regulation. Overexpression of TFPI-2 has been shown to reduce cell proliferation and invasion in breast cancer cell lines, suggesting its role in modulating extracellular matrix integrity and oncogene regulation . The nuclear localization of TFPI-2 further implicates its involvement in transcriptional regulation of genes related to cancer progression.
Inflammation and Atherosclerosis
TFPI's role extends beyond coagulation; it is also implicated in inflammatory responses and atherosclerosis. Studies indicate that TFPI can modulate cellular signaling pathways influenced by coagulation proteases, impacting inflammation and vascular integrity . The interaction between oxidized low-density lipoprotein (LDL) and TFPI activity suggests a link between lipid metabolism and coagulation regulation .
Therapeutic Applications
Given its critical role in coagulation and potential implications in cancer therapy, TFPI has been explored as a therapeutic target. Recombinant forms of TFPI are being investigated for their ability to mitigate thrombotic disorders while also considering their anti-cancer properties .
Case Studies
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for ensuring reproducibility in TFPI hydrochloride studies?
- Methodological Answer : Include detailed protocols for sample preparation (e.g., buffer composition, purity thresholds) and validation of biological activity (e.g., anticoagulant assays). Use standardized reference materials for calibration and report batch-specific variations . For structural characterization, specify techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) parameters (e.g., solvent systems, temperature controls) to ensure consistency .
Q. How can researchers validate analytical methods (e.g., HPLC) for quantifying this compound in complex matrices?
- Methodological Answer : Follow ICH guidelines for method validation, including linearity (e.g., 80–120% of target concentration), precision (intra-day and inter-day variability <5%), and recovery studies in biological fluids (e.g., plasma). Use spike-and-recovery experiments with internal standards to account for matrix effects .
Q. What are the best practices for synthesizing and characterizing this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Document synthetic routes (e.g., reaction temperatures, solvent ratios) and purity thresholds (>95% by HPLC). For novel derivatives, provide full spectral data (e.g., ¹H/¹³C NMR, high-resolution MS) and confirm biological activity using standardized assays (e.g., thrombin generation inhibition) .
Advanced Research Questions
Q. How should researchers address contradictory data in this compound studies, such as discrepancies in anticoagulant efficacy across preclinical models?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., species-specific differences in TFPI expression, heparin cofactor interactions). Validate findings using orthogonal assays (e.g., chromogenic vs. clotting-time assays) and transparently report limitations in model systems (e.g., murine vs. primate thromboinflammation pathways) .
Q. What strategies are effective for elucidating this compound’s mechanism of action in heterogeneous cell populations (e.g., endothelial vs. platelet-derived microparticles)?
- Methodological Answer : Use single-cell RNA sequencing or flow cytometry to map TFPI receptor (e.g., LRP-1) distribution. Combine knockdown/knockout models (e.g., CRISPR/Cas9) with functional assays (e.g., tissue factor inhibition) to dissect cell-specific pathways .
Q. How can computational modeling enhance the prediction of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile in multi-organ systems?
- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models integrating tissue-specific binding data (e.g., endothelial vs. hepatic uptake). Validate models against in vivo data (e.g., plasma half-life in rodent studies) and adjust for interspecies scaling factors (e.g., clearance rates) .
Q. What experimental approaches resolve challenges in studying this compound’s role in sepsis-associated coagulopathy (SAC)?
- Methodological Answer : Use endotoxin-induced SAC models to simulate human pathophysiology. Measure dynamic changes in TFPI levels (via ELISA) alongside global hemostatic markers (e.g., D-dimer, thromboelastography) and correlate with histopathological outcomes (e.g., microvascular thrombosis) .
Q. Methodological Resources
Comparación Con Compuestos Similares
Comparative Analysis of TFPI Hydrochloride with Similar Compounds
The following compounds share functional or structural similarities with TFPI or its derivatives, enabling comparative insights:
TFPI-Derived Peptides (C-Terminal TFPI Peptides)
- Mechanism : C-terminal TFPI peptides exhibit dual antimicrobial activity via direct bactericidal effects and complement activation, alongside anti-endotoxic properties .
- Key Findings :
- Comparison with this compound :
- While this compound likely retains anticoagulant activity, C-terminal peptides prioritize antimicrobial roles, indicating divergent therapeutic applications.
Anti-TFPI Monoclonal Antibodies (e.g., BAY 1093884, Marstacimab)
- BAY 1093884: A monoclonal antibody (mAb) targeting TFPI, tested in cynomolgus monkeys. Pharmacokinetics (PK): Free and total drug concentrations showed similar elimination half-lives (25–28 hours) at 5 mg/kg doses, attributed to low endogenous TFPI plasma levels (~1.6 nM) .
- Marstacimab (PF-06741086): Another anti-TFPI mAb under investigation for hemophilia management. Mechanism: Binds TFPI to enhance thrombin generation, contrasting with this compound’s anticoagulant role .
- Comparison: Parameter this compound Anti-TFPI mAbs Primary Function Anticoagulant Pro-coagulant (hemophilia) Target TF-FVIIa/FXa TFPI protein Half-Life Not reported ~25–28 hours (BAY 1093884)
Heparin and Heparin-Binding Proteins
- Heparin: A sulfated glycosaminoglycan with anticoagulant activity via antithrombin III activation.
- Comparison :
Tipiracil Hydrochloride (Structural Analog Reference)
- Role : A pyrimidine derivative (unrelated to TFPI) used in cancer therapy.
Propiedades
IUPAC Name |
ethyl N'-[4-(trifluoromethyl)phenyl]carbamimidothioate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2S.ClH/c1-2-16-9(14)15-8-5-3-7(4-6-8)10(11,12)13;/h3-6H,2H2,1H3,(H2,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJQIYZYQQKIAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.